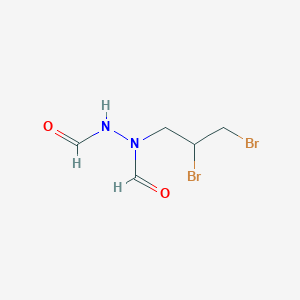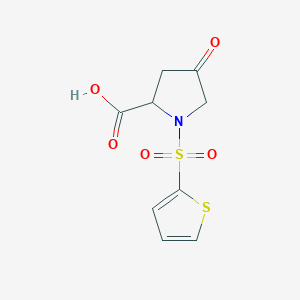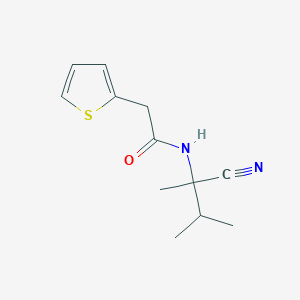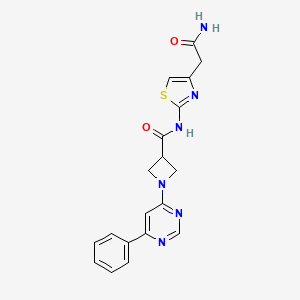
N-(2,3-dibromopropyl)-N'-formylformic hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dibromopropyl)-N'-formylformic hydrazide (DBPFH) is a synthetic compound that has been used in a variety of scientific research applications. It is a brominated hydrazide that has been used in the synthesis of various organic compounds and as a reagent in biochemical and physiological studies. DBPFH has been used in the synthesis of a variety of organic compounds, including polymers and pharmaceuticals, as well as in biochemistry and physiology studies. In addition, DBPFH has been used in lab experiments to study the mechanism of action of various compounds, as well as to investigate biochemical and physiological effects.
科学的研究の応用
NMR Study of Acylated Hydrazines
- Stability and Conformational Analysis : A study by Fritz et al. (1990) explored the stability and conformation of various acylated hydrazines, including formylhydrazides, using NMR spectroscopy. This research provides insight into the structural properties of these compounds, which is crucial for their application in chemical synthesis (Fritz, Kristinsson, Mollenkopf, & Winkler, 1990).
Novel Chelating Agents
- Hexacoordinate Silicon Complexes : Kalikhman et al. (2002) described the use of N-isopropylidene hydrazides as novel chelating agents for the preparation of unique hexacoordinate silicon complexes. These findings demonstrate the potential of hydrazides in inorganic and coordination chemistry (Kalikhman, Gostevskii, Girshberg, Krivonos, & Kost, 2002).
Electroreduction of Maleic Hydrazide
- Analytical Applications : Shibata and Zuman (1997) investigated the electroreduction of maleic hydrazide in aqueous solutions, which is relevant for analytical chemistry applications. This research highlights the electrochemical behavior of hydrazides and their potential use in analytical methodologies (Shibata & Zuman, 1997).
Synthesis of Triazines
- Solvent-free Synthesis Using Hydrazides : Ghorbani‐Vaghei et al. (2015) presented a method for the solvent-free synthesis of triazines using N-halosulfonamides and acid hydrazides. This approach is significant for the development of environmentally friendly synthesis processes in organic chemistry (Ghorbani‐Vaghei, Shahriari, Salimi, & Hajinazari, 2015).
Protein Chemical Synthesis
- Hydrazide Intermediates in Protein Synthesis : Huang, Fang, and Liu (2016) discussed the use of hydrazide chemistry in protein chemical synthesis. The ability to synthesize and modify proteins using peptide or protein hydrazides is critical for pharmaceutical and biological research (Huang, Fang, & Liu, 2016).
Natural Hydrazine-Containing Compounds
- Biosynthesis and Biological Activities : Le Goff and Ouazzani (2014) reviewed the biosynthesis, isolation, and biological activities of natural hydrazine-containing compounds. Understanding the biosynthesis and properties of these compounds is essential for their application in medicinal chemistry (Le Goff & Ouazzani, 2014).
Analyzing Collagen O-glycosylations
- Method Development Using Hydrazide Chemistry : Taga, Kusubata, Ogawa-Goto, and Hattori (2012) developed a novel method for analyzing collagen O-glycosylations using hydrazide chemistry. This method is significant for studying the structural aspects of collagen, which is important in the field of biochemistry (Taga, Kusubata, Ogawa-Goto, & Hattori, 2012).
Rhodamine Chemosensor for Metal Ions
- Metal Ion Detection : Wang et al. (2020) synthesized a bifunctional rhodamine derivative that acts as a chemosensor for detecting Cu2+ and Hg2+ ions. Such chemosensors have potential applications in environmental monitoring and analytical chemistry (Wang, Kong, Chen, Yoon, Swamy, & Wang, 2020).
Photoinduced Cleavage of N-N Bonds
- Photocatalytic System for Aromatic Hydrazines : Zhu and Zheng (2011) developed a photocatalytic system for cleaving N-N bonds in hydrazines and hydrazides. This research is relevant for organic synthesis, particularly in the preparation of secondary aromatic amines (Zhu & Zheng, 2011).
特性
IUPAC Name |
N-[2,3-dibromopropyl(formyl)amino]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2N2O2/c6-1-5(7)2-9(4-11)8-3-10/h3-5H,1-2H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTGGXCOWZUUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)N(C=O)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2463366.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2463368.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2463369.png)
![5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride](/img/structure/B2463372.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2463373.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2463376.png)
![N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2463377.png)
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2463378.png)
![2-Ethynylimidazo[1,2-a]pyridine](/img/structure/B2463384.png)


![Bicyclo[2.2.1]heptan-2-ylhydrazine](/img/structure/B2463388.png)